molecular formula C8H17Cl2FN2 B14025190 1-(3-Fluorocyclobutyl)piperazine dihydrochloride

1-(3-Fluorocyclobutyl)piperazine dihydrochloride

Cat. No.: B14025190
M. Wt: 231.14 g/mol
InChI Key: GPHLCEHTMJTEFU-UHFFFAOYSA-N
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Description

1-(3-Fluorocyclobutyl)piperazine dihydrochloride is a chemical compound that belongs to the piperazine family. Piperazines are a class of heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This particular compound features a fluorinated cyclobutyl group attached to the piperazine ring, making it a unique and interesting molecule for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluorocyclobutyl)piperazine dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production methods for piperazine derivatives often involve large-scale cyclization reactions using readily available starting materials. The process may include parallel solid-phase synthesis and photocatalytic synthesis to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluorocyclobutyl)piperazine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-(3-Fluorocyclobutyl)piperazine dihydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of various chemical intermediates and fine chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Fluorocyclobutyl)piperazine dihydrochloride involves its interaction with specific molecular targets. The compound may act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,3-Difluorocyclobutyl)piperazine dihydrochloride
  • 1-(3-Trifluoromethylphenyl)piperazine
  • 1-(2-Chloroethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one

Uniqueness

1-(3-Fluorocyclobutyl)piperazine dihydrochloride is unique due to its specific fluorinated cyclobutyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C8H17Cl2FN2

Molecular Weight

231.14 g/mol

IUPAC Name

1-(3-fluorocyclobutyl)piperazine;dihydrochloride

InChI

InChI=1S/C8H15FN2.2ClH/c9-7-5-8(6-7)11-3-1-10-2-4-11;;/h7-8,10H,1-6H2;2*1H

InChI Key

GPHLCEHTMJTEFU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2CC(C2)F.Cl.Cl

Origin of Product

United States

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